molecular formula C21H23ClN2O2 B5438124 2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide

2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B5438124
M. Wt: 370.9 g/mol
InChI Key: WWXKSNDTVPLZRW-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core with a piperidine moiety, making it a valuable molecule in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-14-6-5-7-15(2)24(14)21(26)16-10-12-17(13-11-16)23-20(25)18-8-3-4-9-19(18)22/h3-4,8-15H,5-7H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXKSNDTVPLZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials such as 2,6-dimethylpiperidine.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, where the piperidine derivative is reacted with 4-chlorobenzoyl chloride under controlled conditions.

    Final Assembly: The final compound is obtained by combining the piperidine and benzamide intermediates through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]acetamide: Similar structure with an acetamide group instead of benzamide.

    2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]propionamide: Similar structure with a propionamide group.

Uniqueness

2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

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